Product packaging for Digitoxic acid(Cat. No.:)

Digitoxic acid

Cat. No.: B1239581
M. Wt: 164.16 g/mol
InChI Key: GANHVRLFUFUPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Digitoxic acid, with the synonym 3,4,5-trihydroxyhexanoic acid, is a carbonyl compound with the molecular formula C6H12O5 . It is classified under the chemical ontology as a hydroxy fatty acid . As a research chemical, it is a building block for further scientific investigation. Potential research applications may include use as a standard in analytical chemistry, a precursor in organic synthesis, or a metabolite in biochemical studies. Researchers should consult relevant scientific literature for specific applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B1239581 Digitoxic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

3,4,5-trihydroxyhexanoic acid

InChI

InChI=1S/C6H12O5/c1-3(7)6(11)4(8)2-5(9)10/h3-4,6-8,11H,2H2,1H3,(H,9,10)

InChI Key

GANHVRLFUFUPED-UHFFFAOYSA-N

SMILES

CC(C(C(CC(=O)O)O)O)O

Canonical SMILES

CC(C(C(CC(=O)O)O)O)O

Origin of Product

United States

Occurrence and Biosynthetic Pathways of Digitoxic Acid C6h12o5

Natural Occurrence and Distribution in Biological Systems

A thorough survey of scientific literature and biological databases yielded no reports on the natural occurrence of Digitoxic acid (3,4,5-trihydroxyhexanoic acid) in plants, microorganisms, or any other biological systems. While the Digitalis genus of plants is known for producing a variety of complex molecules, including the cardiac glycoside digitoxin (B75463), there is no documented evidence of this compound being one of its metabolic products. leffingwell.comnih.govresearchgate.netiarc.frfrontiersin.org

Localization within Cellular or Subcellular Compartments

Due to the absence of studies on its natural occurrence, there is no information regarding the cellular or subcellular localization of this compound.

Hypothetical and Identified Biosynthetic Routes for this compound Formation

Enzymatic Transformations and Associated Pathways

There are no known enzymatic transformations or metabolic pathways that have been associated with the synthesis of 3,4,5-trihydroxyhexanoic acid in biological systems.

Genetic Basis of Biosynthesis: Candidate Genes and Regulatory Elements

As no biosynthetic pathway has been identified, there is no information regarding any candidate genes or regulatory elements involved in the production of this compound.

Biotransformation and Degradation Mechanisms of this compound

The transformation and degradation of this compound are primarily understood through the chemical behavior of its precursor, digitoxose (B191001), and related hydroxy fatty acids. Direct studies on the degradation pathways of this compound itself are scarce.

Microbial Degradation Pathways

There are no well-documented microbial pathways for the direct catabolism of free this compound. Microbial activity is more prominently studied in the context of degrading the larger cardiac glycoside molecules. Microorganisms like Streptomyces species can possess specific glycosidase enzymes that cleave the glycosidic bonds in digitoxin. ingentaconnect.com This process releases the individual digitoxose sugar units from the steroid aglycone. ingentaconnect.com

Once freed, the digitoxose molecule (C6H12O4) would be available for further microbial metabolism. It is plausible that soil or gut microbes could then oxidize the aldehyde group of digitoxose to a carboxylic acid, thereby forming this compound (C6H12O5). However, this subsequent conversion step is a theoretical outcome of general microbial metabolism of sugars rather than a specifically documented pathway.

Enzymatic Conversion to Other Compounds

The formation of this compound from its precursor, digitoxose, is an oxidation reaction. In carbohydrate biochemistry, the enzymatic oxidation of an aldose (a sugar with an aldehyde group) at the C-1 position yields a corresponding aldonic acid. uobaghdad.edu.iqresearchgate.net

Aldose to Aldonic Acid: Enzymes such as glucose oxidase can catalyze the oxidation of various monosaccharides into their aldonic acid forms. researchgate.netnih.gov A similar enzymatic process, likely involving an aldose-oxidizing enzyme, would convert digitoxose to this compound by transforming its C-1 aldehyde group into a carboxylic acid group.

The table below summarizes this key enzymatic conversion.

Table 2: Theoretical Enzymatic Conversion Leading to this compound

SubstrateEnzyme Class (Example)Reaction TypeProduct
Digitoxose (C6H12O4)Aldose Oxidase / DehydrogenaseOxidationThis compound (C6H12O5)

Conversely, the primary enzymatic conversion involving digitoxose in nature is its cleavage from the parent glycoside, digitoxin, by glycosidases during the metabolism or degradation of the larger molecule. ingentaconnect.comresearchgate.net

Chemical Stability and Degradation under Environmental Conditions

The chemical stability of this compound (3,4,5-trihydroxy-hexanoic acid) can be inferred from the properties of related hydroxy fatty acids and monosaccharides. nih.govgerli.com

Stability: As a hydroxy fatty acid, the molecule is generally stable. However, like other monosaccharides and their derivatives, it is susceptible to degradation under certain environmental conditions. researchgate.netncsu.edu

pH Effects: The stability of monosaccharides is influenced by pH. In acidic conditions, degradation can be accelerated. For instance, low pH can promote the release of monosaccharides from larger structures like cell walls in some algae. ncsu.edunih.gov

Oxidative Degradation: The hydroxyl groups along the carbon chain make the molecule susceptible to further oxidation. Strong oxidizing agents in the environment could lead to the cleavage of the carbon chain. The presence of a carboxylic acid group can influence the molecule's solubility and interaction with minerals and surfaces in soil and water.

Thermal Stability: Like most simple carbohydrates, this compound would be expected to undergo caramelization and eventually decomposition at high temperatures. The decomposition of fatty acids at high temperatures, such as those in frying oils, leads to a variety of secondary oxidation products. aocs.org

Compound Reference Table

Chemical Synthesis and Structural Modifications of Digitoxic Acid C6h12o5

Total Synthesis Strategies for Digitoxose (B191001)

The total synthesis of Digitoxose, a rare sugar not abundant in nature, typically relies on de novo strategies that construct the molecule from simple, often achiral, starting materials. scispace.com These methods provide the flexibility to create various stereoisomers and isotopically labeled versions that are inaccessible from natural extraction.

One prominent de novo approach begins with achiral 2-acylfurans, which are converted to pyranones. nih.govnih.gov Another strategy employs the kinetic resolution of racemic divinyl glycols through Sharpless epoxidation, which provides enantiomerically pure, partially protected sugar precursors. scispace.comacs.orgnih.gov These methods are advantageous as they build the required carbon skeleton and stereocenters in a controlled manner.

A key reaction sequence in many syntheses involves:

Palladium-catalyzed glycosylation to form a pyranone glycoside. nih.gov

Luche reduction of the ketone to a mixture of allylic alcohols. nih.govacs.org

Myers' reductive rearrangement of the allylic alcohols to create an olefin. nih.gov

Diastereoselective dihydroxylation of the olefin (e.g., using Upjohn conditions) to install the final hydroxyl groups and yield the desired digitoxose derivative. nih.govacs.org

Stereoselective and Stereospecific Synthesis Approaches

Controlling the stereochemistry at each chiral center, particularly the anomeric (C1) position, is the most critical challenge in synthesizing 2-deoxy sugars like Digitoxose, which lack a directing group at the C2 position. rsc.org

Several advanced stereoselective methods have been developed:

Palladium-Catalyzed Glycosylation: This method uses a palladium(0) catalyst to couple a pyranone donor with an alcohol, proceeding with high β-selectivity and functional group tolerance. nih.govnih.govacs.org It has been successfully used to iteratively build the trisaccharide chain of Digitoxin (B75463). nih.gov

Rhenium-Catalyzed Glycosylation: A mild and atom-economic method using a rhenium(V) catalyst has been described for the stereoselective synthesis of β-D-digitoxosides from 6-deoxy-D-allals. acs.org The high β-selectivity is attributed to the disfavoring of 1,3-diaxial interactions that would occur in the formation of the α-anomer. acs.org

Neighboring Group Participation: To enforce stereocontrol, a participating group can be installed at the C3 position. For instance, a p-methoxybenzoate group can provide 1,3-participation in the glycosylation of ethyl thioglycosides, leading to highly stereoselective outcomes. cdnsciencepub.comcdnsciencepub.com Similarly, a N-methylurethane group has been used to direct β-glycosylation under acid catalysis. colab.ws

Mislow–Evans Rearrangement: This rearrangement has been employed as a key step in an iterative strategy to construct digitoxose-derived glycals, which serve as donors for synthesizing the full trisaccharide found in Digitoxin. acs.org

Optimization of Synthetic Yields and Purity

Optimizing synthetic routes involves maximizing the yield and diastereoselectivity of each step. In the synthesis of Digitoxose and its oligosaccharides, this is achieved through careful selection of catalysts, protecting groups, and reaction conditions.

For example, in glycosylation reactions using glycosyl sulfonates, matching the donor with the appropriate arylsulfonyl chloride promoter is critical for achieving optimal selectivity. nsf.gov The use of p-O-isopropylbenzenesulfonyl chloride as a promoter in the glycosylation with a digitoxose donor resulted in a 10:1 ratio of α:β anomers in 55% yield. nsf.gov

Regioselective protection is also key. In a multi-step synthesis, the diol of a digitoxose monosaccharide was regioselectively protected by forming an orthoester, which upon acid-catalyzed hydrolysis, opened to the desired axial acetate (B1210297) in 95% yield, allowing the equatorial alcohol to be used in the next glycosylation step. nih.gov

Step Reagents & Conditions Product Yield Reference
Pd-catalyzed Glycosylation Digitoxigenin (B1670572) (2), Pyranone (8a), Pd(PPh₃)₄, PPh₃, THF β-glycoside (17) 86% nih.govacs.org
Luche Reduction Compound 17, NaBH₄, CeCl₃·7H₂O, MeOH, CH₂Cl₂ Allylic alcohols (18a/b) 90% nih.govacs.org
Myers' Reductive Rearrangement Alcohols 18a/b, o-nitrobenzenesulfonylhydrazide, PPh₃, DEAD Olefin (19) 80% nih.govacs.org
Dihydroxylation Olefin 19, OsO₄ (cat.), NMO, acetone/H₂O Monodigitoxoside (20) 93% nih.govacs.org
Regioselective Acetylation Diol 25a, MeC(OMe)₃, p-TsOH·H₂O Axial acetate (26a) 95% nih.gov

Derivatization and Analog Synthesis of Digitoxose

Derivatization of the Digitoxose scaffold is essential for creating analogs of parent compounds like Digitoxin. These modifications are used to explore chemical reactivity and structure-activity relationships.

Preparation of Ester, Amide, and Glycosidic Derivatives

Glycosidic Derivatives: The most significant derivatization of Digitoxose is its incorporation into glycosides. This is achieved via glycosylation reactions where the anomeric center of a Digitoxose donor reacts with a hydroxyl group of an acceptor molecule (an aglycone or another sugar). cdnsciencepub.comcolab.ws Iterative glycosylation is the cornerstone of building the trisaccharide chain of Digitoxin. nih.govcdnsciencepub.com

Ester and Amide Derivatives: While less common for standalone Digitoxose, the hydroxyl groups on the sugar ring can be modified to form esters through acylation. For instance, selective acetylation is often used as a protecting group strategy during synthesis. nih.gov The synthesis of ester and amide derivatives of other complex carboxylic acids is a known strategy to modify properties, and this principle could be applied to a "Digitoxic acid" (the carboxylic acid of Digitoxose). libretexts.orgagriculturejournals.cz The primary alcohol of a sugar can be oxidized to a carboxylic acid using reagents like potassium dichromate(VI) or through catalytic methods, which would then be available for conversion to esters or amides. libretexts.orgorganic-chemistry.org

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysts

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is increasingly used for the synthesis of complex carbohydrates and their derivatives.

The biosynthesis of TDP-L-digitoxose, the activated sugar donor used in nature, involves a six-enzyme pathway starting from glucose-1-phosphate. nih.gov This biosynthetic pathway can be harnessed; for example, sugar plasmids containing the genes for Digitoxose biosynthesis have been introduced into microbial strains that produce other natural products. nih.gov This technique of "glycorandomization" allows the microbes' native glycosyltransferase enzymes to attach the novel Digitoxose sugar to their natural products, creating new derivatives that would be difficult to access through purely chemical means. nih.gov

Enzymes are also used for specific transformations. Lipases, such as Novozym 435, have been investigated for the selective acylation of D-digitoxose. researchgate.net Furthermore, L-threonine aldolase (B8822740) is another biocatalyst that has been applied in the chemoenzymatic synthesis of digitoxose. dntb.gov.ua These methods offer mild reaction conditions and high regioselectivity, which are often difficult to achieve with traditional chemical methods.

Advanced Analytical Methodologies for Digitoxic Acid C6h12o5

Chromatographic Techniques for Separation and Quantification.

Chromatography is a cornerstone for the analysis of organic acids like Digitoxic acid from complex matrices. The selection of a specific technique depends on the sample matrix, required sensitivity, and the analytical objective, whether it is quantification or isolation.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile polar compounds. Given that this compound lacks a significant UV-absorbing chromophore, detection can be challenging. However, several HPLC configurations can be successfully employed.

Reverse-phase HPLC (RP-HPLC) is a common approach. C18 columns are frequently used for the separation of cardiac glycosides and related compounds. ijpsjournal.comubc.ca For a polar compound like this compound, a highly aqueous mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727), would be required. ijpsjournal.com To enhance retention and improve peak shape on a reverse-phase column, ion-pairing agents can be added to the mobile phase.

Due to the weak UV absorbance, alternative detection modes are often necessary for sensitive quantification:

Refractive Index (RI) Detection: RI detectors are universal but have lower sensitivity and are susceptible to baseline drift with gradient elution.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is more sensitive than RI and is compatible with gradient elution, making it a suitable choice.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, allowing for simultaneous quantification and confirmation of identity. almacgroup.com

Post-Column Derivatization: A fluorescent derivative can be formed post-separation by reacting the analyte with specific reagents, allowing for highly sensitive fluorescence detection. nih.gov While developed for digoxin (B3395198), this principle can be adapted for other hydroxylated compounds.

Table 1: Representative HPLC Conditions for Polar Organic Acid Analysis

Parameter Condition Rationale/Details
Column Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) Standard for retaining non-polar to moderately polar compounds. ijpsjournal.comnih.gov
Mobile Phase Water:Acetonitrile or Water:Methanol gradient A high percentage of the aqueous phase is needed to retain and elute polar analytes. ijpsjournal.com
Flow Rate 0.8 - 1.2 mL/min A typical analytical flow rate providing good separation efficiency.
Detection ELSD, RI, or Mass Spectrometry (MS) Chosen for analytes with poor or no UV absorbance.

| Temperature | 20 - 40 °C | Controlled to ensure reproducible retention times. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives.

Gas chromatography (GC) is a high-resolution separation technique, but it is restricted to volatile and thermally stable compounds. alwsci.com this compound, being a polar molecule with multiple hydroxyl groups and a carboxylic acid function, is non-volatile. lipidbank.jp Therefore, chemical derivatization is mandatory to convert it into a volatile and thermally stable analogue suitable for GC analysis. jfda-online.com

Common derivatization strategies involve:

Silylation: This is a widely used technique where active hydrogens in -OH and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group. lipidbank.jpjfda-online.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective.

Esterification followed by Silylation: The carboxylic acid group is first converted to an ester (e.g., a methyl ester), and the hydroxyl groups are then silylated.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized this compound from other components, and the mass spectrometer provides detection and structural information based on the mass-to-charge ratio (m/z) of the fragmented molecule. lcms.cz Analysis of the mass spectrum allows for definitive identification. For instance, a known analysis of this compound involved methanolysis, reduction, and trimethylsilylation, yielding a molecular ion peak ([M]) at m/z = 382. lipidbank.jp

Table 2: GC-MS Analysis of this compound via Derivatization

Step Procedure Reagent/Condition Purpose
Derivatization Trimethylsilylation BSTFA or similar silylating agent To increase volatility by converting -OH and -COOH groups to -OTMS and -COOTMS groups. lipidbank.jp
GC Separation Capillary Column (e.g., DB-FFAP) Temperature-programmed oven To separate the derivatized analyte from other sample components. nih.gov
Ionization Electron Ionization (EI) 70 eV To fragment the molecule into a reproducible pattern for identification.

| MS Detection | Mass Analyzer (e.g., Quadrupole) | Scan mode | To detect and identify fragment ions, confirming the structure. lcms.cz |

Capillary Electrophoresis (CE) and Ion Chromatography (IC) Applications.

Capillary electrophoresis and ion chromatography are powerful techniques for analyzing small, charged molecules like organic acids, making them highly suitable for this compound. chromatographyonline.com

Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. oiv.int For organic acids, which are anionic at neutral or basic pH, CE with indirect UV detection is a common method. kirj.ee In this setup, a chromophore is added to the background electrolyte. When the non-absorbing analyte displaces the chromophore, a decrease in absorbance is detected. The technique is known for its high efficiency, minimal sample requirement, and simple sample preparation. chromatographyonline.comkirj.ee Combining CE with mass spectrometry (CE-MS) can further enhance sensitivity and provide structural confirmation. creative-proteomics.com

Ion Chromatography (IC): IC is a premier technique for the determination of ionic solutes, including organic and inorganic anions. unil.ch Specifically, ion-exclusion chromatography (IEC) is used to separate weak acids like this compound. lcms.cz In IEC, a resin with fixed negative charges is used to exclude anionic analytes from the pores, causing them to elute earlier than neutral or cationic species. Suppressed conductivity is the primary detection method, offering high sensitivity by chemically reducing the background conductivity of the eluent. thermofisher.com This allows for the robust quantification of organic acids in various aqueous samples. shimadzu.com

Spectroscopic Techniques for Structural Elucidation.

While chromatographic methods are used for separation and quantification, spectroscopic techniques are indispensable for the definitive elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR).

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.

¹H NMR: A proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound (3,4,5-Trihydroxyhexanoic acid), one would expect to see distinct signals for the protons on the carbon backbone (CH₂, CH groups) and those of the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The coupling patterns (splitting) between adjacent protons would help establish the connectivity of the carbon chain. nih.gov

¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shift of each carbon signal indicates its functional group (e.g., carboxyl, alcohol-bearing carbon, alkyl carbon). chemicalbook.com For this compound, six distinct signals would be expected, corresponding to the six carbon atoms in its structure.

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural assignments. A COSY spectrum shows correlations between coupled protons, confirming the sequence of CH and CH₂ groups. magritek.com An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. magritek.comawi.de

Table 3: Predicted NMR Chemical Shift Ranges for this compound (3,4,5-Trihydroxyhexanoic acid)

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
-COOH 10 - 13 170 - 185 Carboxylic acid proton is often broad and exchanges with D₂O.
-CH(OH)- 3.5 - 4.5 65 - 80 Protons and carbons attached to hydroxyl groups are deshielded.
-CH₂- ~2.2 - 2.5 ~35 - 45 Methylene (B1212753) group alpha to the carbonyl (C2).
-CH₂- ~1.2 - 1.9 ~20 - 35 Terminal methyl group (C6). This would be a -CH3 group.

| -CH₃ | ~0.9 | ~10-15 | Terminal methyl group (C6). |

Note: The structure is 3,4,5-Trihydroxyhexanoic acid, which has a terminal methyl group (C6), not a methylene group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula.

For this compound (C₆H₁₂O₅), the theoretical exact mass can be calculated:

C: 6 x 12.00000 = 72.00000

H: 12 x 1.00783 = 12.09396

O: 5 x 15.99491 = 79.97455

Exact Mass [M]: 164.06851

When analyzed by HRMS, if the instrument measures a mass of 164.0685 ± 0.0005, it provides strong evidence that the molecular formula is indeed C₆H₁₂O₅, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different formulas). Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation, making it ideal for accurate mass measurement. awi.de

Sample Preparation and Extraction Protocols from Complex Matrices

The accurate analysis of this compound from complex matrices such as biological fluids (plasma, serum) or plant tissues requires robust sample preparation to remove interfering substances. windows.net Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques employed for this purpose. phenomenex.comchromatographyonline.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. chromatographyonline.com For a polar analyte like this compound, reversed-phase SPE (RP-SPE) using sorbents like C18 or polymeric materials is a common choice. sigmaaldrich.com

The optimization process involves several key steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or an aqueous buffer. protocols.io

Loading: The sample, often pre-treated (e.g., diluted or pH-adjusted), is passed through the cartridge. The polar nature of this compound requires careful selection of the loading conditions to ensure retention on a non-polar sorbent. protocols.io

Washing: Interfering compounds are removed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) that does not elute the analyte of interest.

Elution: The target analyte, this compound, is recovered from the sorbent using a stronger organic solvent, such as methanol or acetonitrile.

Table 2: Example of an Optimized SPE Protocol for a Polar Glycoside from Plasma This table is a representative protocol adapted from methods for similar analytes like cardiac glycosides. sigmaaldrich.comnih.gov

StepReagent/SolventVolumePurpose
Sorbent Polymeric Reversed-Phase (e.g., Strata-X)30 mgRetention of analyte
Conditioning Methanol1 mLSorbent activation
Equilibration Deionized Water1 mLSorbent preparation
Loading Plasma sample + Acetonitrile (1:3)400 µLApplication of sample
Washing 5% Methanol in Water1 mLRemoval of polar interferences
Elution Acetonitrile/Methanol (50:50)1 mLRecovery of analyte

Liquid-Liquid Extraction (LLE) LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comlibretexts.org Since this compound is a polar molecule, it will preferentially reside in the aqueous phase. To extract it into an organic layer, strategies may include salting out, where the addition of salt to the aqueous phase decreases the solubility of the organic analyte, or pH modification if the molecule has acidic or basic properties. utwente.nl For neutral polar molecules, repeated extractions with solvents like chloroform, ethyl acetate (B1210297), or mixtures thereof are often necessary to achieve good recovery. researchgate.net High-pressure LLE systems using solvents like near-critical CO2 have also been explored for the extraction of related glycosides. nih.gov

Derivatization Strategies for Enhanced Detectability

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical technique. gnomio.com For this compound, derivatization is crucial for two primary reasons: to increase volatility for gas chromatography (GC) analysis and to introduce a chromophore or fluorophore for enhanced detection in UV-Vis or fluorescence-based methods. nih.govsigmaaldrich.com

The multiple hydroxyl groups of the C6H12O5 structure are the primary targets for derivatization. gnomio.com

Silylation: This is a common method for GC analysis where active hydrogens on hydroxyl groups are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comrestek.com The resulting TMS-ethers are much more volatile and thermally stable.

Acetylation: Treatment with an acetylating agent, such as acetic anhydride (B1165640) in the presence of a catalyst like pyridine, converts hydroxyl groups to acetate esters. This also increases volatility for GC analysis. researchgate.net

Fluorescence Derivatization: For high-sensitivity quantification by HPLC with fluorescence detection, a fluorescent tag can be attached to the molecule. This often requires the presence of a reactive group (like a primary amine or carboxylic acid), which may necessitate chemical modification of the sugar first. For related compounds, derivatizing agents that react with the sugar's hydroxyl groups have been developed. nih.gov

Table 3: Common Derivatization Strategies for Hydroxyl-Containing Compounds

MethodReagent(s)Target Functional GroupPurposeAnalytical Technique
SilylationBSTFA + 1% TMCS-OHIncrease volatility, thermal stabilityGC, GC-MS
AcetylationAcetic Anhydride / Pyridine-OHIncrease volatilityGC, GC-MS
BenzoylationBenzoyl Chloride-OHIntroduce UV chromophoreHPLC-UV
Fluorescence TaggingAdamantane Carboxylic Acid HydrazideCarbonyl (after oxidation)Increase sensitivityHPLC-Fluorescence

Quantitative Analytical Method Validation for this compound

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For a quantitative method measuring this compound in a complex matrix, the validation process must assess several key performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines. ofnisystems.comich.org

The typical parameters evaluated are:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. europa.eu This is often demonstrated by analyzing blank and spiked matrix samples.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels are typically used, and the correlation coefficient (r²) should be close to 1.0. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. europa.eu

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a blank matrix and the percentage recovered is calculated. ich.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but with different analysts, on different days, or with different equipment. ich.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ofnisystems.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Table 4: Representative Method Validation Parameters for a Bioanalytical Method This table presents typical acceptance criteria and findings adapted from validated LC-MS/MS methods for related compounds in plasma. sigmaaldrich.comnih.govjmpas.com

Validation ParameterTypical Finding / Acceptance Criterion
Linearity Range 0.25 - 5.0 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 85 - 115% (90.5 - 108.2%)
Precision (% CV - Repeatability) < 15% (5.8 - 12.2%)
Precision (% CV - Intermediate) < 15% (8.1 - 14.5%)
Limit of Quantitation (LOQ) 0.25 ng/mL
Specificity No significant interference at the retention time of the analyte.

Molecular Interactions and Biochemical Roles of Digitoxic Acid C6h12o5

Investigation of Binding Affinities with Enzymes or Other Proteins.

There is no available scientific literature detailing the binding affinities of digitoxic acid with any specific enzymes or proteins.

Enzyme Inhibition or Activation Studies.

No studies documenting the inhibition or activation of any enzymes by this compound have been found.

Ligand-Protein Interaction Characterization (e.g., using Surface Plasmon Resonance).

There are no published studies using techniques like Surface Plasmon Resonance or other biophysical methods to characterize the interaction between this compound and proteins.

Role as a Metabolic Intermediate or End Product in Biochemical Pathways.

While its structure as a hydroxylated fatty acid suggests a potential role in lipid metabolism, there is no direct evidence from published research to classify this compound as a known metabolic intermediate or end product in any specific biochemical pathway.

Impact on Cellular Metabolic Fluxes (without reference to specific diseases).

No studies have been found that investigate the impact of this compound on cellular metabolic fluxes.

Interaction with Cellular Signaling Pathways at a Mechanistic Level.

There is no information available in the scientific literature regarding the interaction of this compound with any cellular signaling pathways.

Computational and Theoretical Studies of Digitoxic Acid C6h12o5

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule like an isomer of C₆H₁₂O₅ from first principles. mdpi.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Electronic Structure and Reactivity: The electronic structure dictates the molecule's reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. chemrxiv.org For a molecule with the formula C₆H₁₂O₅, such as 2-Deoxy-D-glucose, the oxygen atoms of the hydroxyl groups would be the primary sites of high electron density, making them susceptible to electrophilic attack. The distribution of electrostatic potential on the molecular surface, often visualized in color-coded maps, reveals the electron-rich (negative potential) and electron-poor (positive potential) regions, which are the likely sites for nucleophilic and electrophilic interactions, respectively.

Acidity Prediction: The acidity, represented by the pKa value, can be computationally predicted by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent model. For a C₆H₁₂O₅ isomer, the hydroxyl groups are the primary acidic sites. The relative acidity of the different hydroxyl groups can be determined by comparing the calculated pKa values for the deprotonation at each possible site. These calculations would typically show that the electronic environment around each hydroxyl group, influenced by inductive effects and intramolecular hydrogen bonding, leads to distinct acidity levels.

Table 1: Representative Quantum Chemical Descriptors for a C₆H₁₂O₅ Isomer

DescriptorTypical Calculated ValueSignificance
Energy of HOMO-7.0 to -6.0 eVIndicates electron-donating ability.
Energy of LUMO+1.0 to +2.0 eVIndicates electron-accepting ability.
HOMO-LUMO Gap~8.0 eVCorrelates with chemical stability and reactivity.
Dipole Moment2.0 to 5.0 DMeasures overall polarity, affecting solubility and intermolecular interactions.
Calculated pKa (Primary OH)~12-14Predicts the likelihood of deprotonation in solution.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are inaccessible to static quantum calculations. nih.gov These simulations rely on a force field, a set of empirical energy functions, to calculate the forces between atoms. nih.gov

Conformational Analysis: For a flexible molecule like a C₆H₁₂O₅ isomer, which contains multiple rotatable bonds, a vast number of conformations are possible. MD simulations can explore the conformational landscape by simulating the molecule's motion over nanoseconds or longer. nih.gov This allows for the identification of the most stable, low-energy conformations and the pathways for interconversion between them. For a sugar like fucose or rhamnose, this would involve determining the preferred chair or boat conformations of the pyranose ring and the rotational preferences of the hydroxyl groups.

Solvent Interactions: MD simulations explicitly model the interactions between the solute (the C₆H₁₂O₅ isomer) and the surrounding solvent molecules, typically water. These simulations are crucial for understanding solubility and hydration. By analyzing the radial distribution function (RDF) from the simulation, one can determine the average distance and coordination number of water molecules around specific atoms or functional groups of the solute. For a C₆H₁₂O₅ isomer, RDF analysis would quantify the strong hydrogen bonding between the molecule's hydroxyl groups and the surrounding water, which governs its aqueous solubility.

Table 2: Representative Findings from a Molecular Dynamics Simulation of a C₆H₁₂O₅ Isomer in Water

ParameterTypical FindingInterpretation
Dominant Ring ConformationChair (e.g., ¹C₄)Identifies the most stable 3D structure of the pyranose ring.
Average Number of H-bonds (solute-water)8-12Quantifies the extent of hydration and interaction with the solvent.
Solvent Accessible Surface Area (SASA)~150-200 ŲMeasures the exposure of the molecule to the solvent, related to solubility.
Root Mean Square Deviation (RMSD)Stable below 2 ÅIndicates that the molecule maintains a stable average conformation during the simulation.

In Silico Prediction of Potential Metabolic Enzymes and Pathways

In silico tools predict the metabolic fate of a compound by combining knowledge of metabolic enzymes with computational models. creative-biolabs.comnih.gov These tools can be ligand-based, relying on the structure of the compound, or structure-based, which involve docking the compound into the active site of a specific metabolic enzyme. creative-biolabs.com

For a xenobiotic compound with the formula C₆H₁₂O₅, these tools would screen for potential biotransformations. Phase I metabolism for such a molecule would likely involve oxidation (e.g., via cytochrome P450 enzymes) or dehydrogenation of the hydroxyl groups to form aldehydes or ketones. Phase II metabolism would involve conjugation reactions, where the hydroxyl groups serve as handles for the attachment of polar moieties like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), facilitating excretion. creative-biolabs.com Programs like BioTransformer or Meteor Nexus can predict a list of likely metabolites by applying a set of known metabolic reaction rules to the structure of the parent molecule. frontiersin.org

Table 3: Predicted Metabolic Pathways for a C₆H₁₂O₅ Isomer

Metabolic PhaseEnzyme Family (Example)Predicted ReactionResulting Metabolite
Phase ICytochrome P450 (CYP)Hydroxylation, OxidationKeto or acid derivatives
Phase IAlcohol Dehydrogenase (ADH)Oxidation of hydroxyl groupAldehyde or ketone derivative
Phase IIUDP-glucuronosyltransferase (UGT)Glucuronidation at a hydroxyl groupGlucuronide conjugate
Phase IISulfotransferase (SULT)Sulfation at a hydroxyl groupSulfate conjugate

Cheminformatics Approaches for Structure-Property Relationship Analysis

Cheminformatics uses computational methods to analyze large datasets of chemical information, establishing relationships between a molecule's structure and its properties (Structure-Property Relationships, SPR) or activities (Structure-Activity Relationships, SAR). biorxiv.org

For a C₆H₁₂O₅ isomer, cheminformatics would begin by calculating a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and topology. For instance, descriptors like the number of hydrogen bond donors/acceptors and the polar surface area (PSA) are critical for predicting properties like membrane permeability and oral bioavailability.

If a dataset of C₆H₁₂O₅ isomers with measured properties (e.g., solubility, toxicity) were available, machine learning algorithms could be used to build a Quantitative Structure-Property Relationship (QSPR) model. This model could then predict the properties of new, untested isomers based solely on their calculated structural descriptors. Such models are valuable in early-stage drug discovery for prioritizing candidate compounds. fortunejournals.com

Table 4: Key Cheminformatics Descriptors for a C₆H₁₂O₅ Isomer

Descriptor TypeDescriptor ExampleTypical ValuePredicted Property
PhysicochemicalMolecular Weight164.16 g/molGeneral size, related to absorption.
PhysicochemicallogP (Octanol-Water Partition)-2.0 to -1.0Lipophilicity and membrane permeability.
TopologicalPolar Surface Area (PSA)~90-100 ŲMembrane transport, bioavailability.
StructuralNumber of Rotatable Bonds1-5Conformational flexibility.
StructuralNumber of H-Bond Donors4-5Solubility, receptor binding.
StructuralNumber of H-Bond Acceptors5Solubility, receptor binding.

Emerging Research Avenues and Methodological Advancements for Digitoxic Acid C6h12o5

Application of Omics Technologies (e.g., Metabolomics) for Discovery and Profiling

The exploration of digitoxic acid and related cardiac glycosides has been significantly advanced by the application of omics technologies, which allow for the large-scale analysis of biological molecules. humanspecificresearch.org These high-throughput techniques provide comprehensive data on an organism's full set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). humanspecificresearch.orgscielo.org.mxnih.gov The integration of these datasets, known as multi-omics or panomics, offers a deeper understanding of the biological systems responsible for producing these complex compounds. osthus.com

Metabolomic profiling, in particular, has become a powerful tool for identifying and quantifying small molecule metabolites within a biological sample. nih.govnih.gov In the context of cardiac glycosides, metabolomics is used to study the chemical constituents of medicinal plants, revealing potential bioactive compounds and elucidating their metabolic pathways. plos.orgresearchgate.net For instance, studies on plants like Digitalis purpurea and Calotropis procera have utilized metabolomic and transcriptomic analyses to identify key genes and enzymes involved in the cardiac glycoside biosynthetic pathway. plos.orgnih.gov

Research combining transcriptome and metabolome data from Digitalis purpurea has successfully identified transcription factors, protein kinases, and specific genes like HYDRA1 (HYD1) that are involved in the biosynthesis of steroids, which are precursors to cardiac glycosides. plos.org Similarly, a study on Calotropis procera used de novo transcriptome sequencing alongside metabolite analysis to identify 336 unigenes involved in cardenolide biosynthesis, finding that their expression correlated with the accumulation of cardiac glycosides. nih.govresearchgate.net Such omics-based approaches are crucial for discovering the molecular mechanisms behind the production of these compounds, laying the groundwork for future metabolic engineering. plos.orgnih.gov

Untargeted metabolomic studies can reveal broad metabolic dysregulation. For example, analysis of the effects of the cardiac glycoside ouabain (B1677812) on keratinocytes showed significant impairment of glutathione (B108866) metabolism. nih.gov These methods provide a global view of the molecular changes induced by a compound, highlighting new areas for investigation. nih.govfrontiersin.orgfrontiersin.org

Development of Biosensors or High-Throughput Screening Assays

Recent years have seen significant progress in the development of novel tools for the detection and study of cardiac glycosides, including highly sensitive biosensors and high-throughput screening (HTS) assays.

Biosensors: Biosensors are analytical devices that combine a biological recognition element with a signal transducer, offering a versatile and often label-free method for quantifying molecules. mdpi.com For cardiac glycosides like digoxin (B3395198) (a close relative of digitoxin), several innovative biosensor platforms have been developed. One general strategy involves using a ligand-binding domain (LBD) that is engineered to be unstable. nih.govelifesciences.org When the target molecule (e.g., digoxin) is present, it binds to the LBD, stabilizing it and preventing its degradation. nih.govelifesciences.org This stabilization can be linked to a reporter, such as a fluorescent protein or a transcriptional activator, allowing for detection with a dynamic range of up to 100-fold. nih.govelifesciences.org These LBD-based biosensors have been shown to function effectively in yeast, mammalian, and even plant cells. nih.govelifesciences.org

Other approaches have utilized aptamers—short, single-stranded DNA or RNA molecules that bind to specific targets—in conjunction with nanomaterials. One such nanobiosensor used an aptamer that interacts with reduced Graphene Quantum Dots (rGQDs). researchgate.net In the absence of the target, the aptamer enhances the fluorescence of the rGQDs; upon binding to the target molecule, the fluorescence is quenched, allowing for ultrasensitive detection with a limit of detection in the picomolar (10⁻¹² mol/L) range. researchgate.net

High-Throughput Screening (HTS) Assays: HTS allows for the rapid testing of thousands of chemical compounds to identify those that modulate a specific biological pathway. annualreviews.org Cell-based HTS assays have been instrumental in discovering new activities of cardiac glycosides. In one screen of approximately 4,500 compounds, multiple members of the cardiac glycoside family were identified as potent inhibitors of human tissue kallikrein (KLK) expression in a breast cancer cell line, acting at low nanomolar concentrations. nih.govaacrjournals.org Another HTS designed to find inhibitors of the later, post-integration stages of the HIV-1 life cycle also identified cardiac glycosides as potent inhibitors of viral gene expression and budding. nih.gov These screening efforts highlight the power of HTS to uncover novel biological functions for known compounds and provide starting points for new therapeutic development. aacrjournals.orgnih.gov

Synthetic Biology Approaches for Heterologous Production or Pathway Engineering

The complex structures of cardiac glycosides make their chemical synthesis challenging, driving interest in biological production methods. Synthetic biology and metabolic engineering aim to harness and redesign the biosynthetic pathways from plants like Digitalis species to produce these compounds in more easily managed host organisms, such as yeast.

The biosynthetic pathway for cardiac glycosides is complex, involving the terpenoid backbone, steroid, and cardenolide pathways. plos.orgresearchgate.net Key enzymes in this process include glycosyltransferases, which are responsible for adding sugar moieties—such as digitoxose (B191001)—to the aglycone core (e.g., digitoxigenin) to form the final glycoside. mdpi.com Research has focused on identifying the specific genes that encode these enzymes.

Integrative analysis of multi-omics data has been a key strategy in this effort. plos.orgresearcher.life By correlating gene expression profiles (transcriptomics) with metabolite profiles (metabolomics) in plants like Digitalis purpurea and Calotropis procera, researchers can identify candidate genes involved in the pathway. plos.orgnih.govresearcher.life For example, studies have identified genes for enzymes like deoxy-D-xylulose-5-phosphate synthase (DXS1) and sterol reductases (DWF1, FK) as being involved in the early stages of the pathway. plos.org

Once these key genes are identified, they can be used in synthetic biology applications. researchgate.net The goal is to transfer the entire biosynthetic pathway into a heterologous host, like Saccharomyces cerevisiae (yeast), and optimize it for high-yield production. This involves expressing multiple plant genes in the host and engineering the host's own metabolism to ensure a sufficient supply of precursor molecules. nih.gov Biosensors, as described in the previous section, can be used as a tool within these engineered yeast cells to report on the successful production of the target compound, aiding in the optimization of the engineered pathway. nih.govelifesciences.org These approaches hold the potential to create a sustainable and scalable production platform for valuable cardiac glycosides. nih.govmdpi.com

Advancements in Microfluidics and Miniaturized Analytical Systems for Detection

The detection and quantification of this compound-related compounds have benefited immensely from advancements in analytical chemistry, particularly in the areas of microfluidics and miniaturized systems. unizg.hr These technologies offer significant advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput and portable devices. nih.govmdpi.comspectroscopyonline.com

Miniaturized Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) is a well-established method for the accurate and reliable quantification of cardiac glycosides and their metabolites from pharmaceutical formulations and biological fluids. ijpsjournal.com Modern systems often use reversed-phase C18 columns coupled with UV or fluorescence detection. ijpsjournal.comcapes.gov.br The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides even greater sensitivity and selectivity, allowing for the simultaneous quantification of multiple cardiac glycosides and their metabolites (e.g., digoxigenin (B1670575) and its mono- and bis-digitoxosides) at very low concentrations. researchgate.net

Recent innovations have focused on increasing the speed of these analyses. One method utilizes differential ion mobility spectrometry-tandem mass spectrometry (DMS-MS/MS), which separates ions in the gas phase. nih.govacs.org This technique, following a rapid desalting step, can quantify digitoxin (B75463) and its metabolites from human serum in a total run time of less than 1.5 minutes. nih.govacs.org

Microfluidics and Lab-on-a-Chip: Microfluidics, or "lab-on-a-chip" technology, involves the manipulation of small fluid volumes within networks of microchannels. unizg.hrspectroscopyonline.com These devices can integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. unizg.hrcsic.es For the analysis of complex biological molecules like glycosides, microchip capillary electrophoresis (MCE) has proven effective. frontiersin.org MCE platforms can separate fluorescently-labeled glycans with high efficiency and sensitivity, detecting concentrations as low as 0.5 femtomoles in under 60 seconds. frontiersin.org

Microfluidic systems are also being developed for cell-based assays and biomarker detection, which are relevant to understanding the effects of compounds like cardiac glycosides. researchgate.netresearchgate.net The ability to precisely control the cellular microenvironment on a chip provides an improved platform for studying drug effects and toxicity. researchgate.net While fluorescence is a common detection method on these chips, its main limitation is the need for the analyte to be naturally fluorescent or chemically tagged. nih.gov Future advancements will likely focus on integrating new detection methods to further enhance the capabilities of these miniaturized analytical systems. nih.govuniversiteitleiden.nlelsevier.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.